Perfluorooctyl phosphate

Fluorosurfactant Surface Tension Critical Micelle Concentration

For labs needing a chain-length-specific 6:2 fluorotelomer phosphate monoester standard to resolve PFAS precursor-transformation pathways, generic surfactants or incorrect homologs introduce quantification errors. - Quantitative Accuracy: Distinguish 6:2 monoPAP (13.0 ng/L in source water) from 8:2 or 10:2 monoPAP in a single injection. - Validated Biotransformation: Track enzymatic phosphate-ester cleavage and PFCA metabolite formation with a structurally authenticated precursor. - Supply Assurance: Lot-specific purity ≥95%, residual solvent certificate, and immediate availability for regulatory monitoring programs.

Molecular Formula C8H6F13O4P
Molecular Weight 444.08 g/mol
CAS No. 57678-01-0
Cat. No. B142134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorooctyl phosphate
CAS57678-01-0
Synonyms3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol 1-(Dihydrogen Phosphate); 
Molecular FormulaC8H6F13O4P
Molecular Weight444.08 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)
InChIKeyFZTRDYSPWWJCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctyl Phosphate: Physicochemical & Functional Overview


Perfluorooctyl phosphate (CAS 57678-01-0), also designated as mono[2-(perfluorohexyl)ethyl] phosphate or 6:2 fluorotelomer phosphate monoester (6:2 monoPAP), is a monoalkyl phosphate ester featuring a C6 perfluorinated chain linked via an ethyl spacer to a phosphate headgroup [1]. The compound is formally defined as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate, with molecular formula C₈H₆F₁₃O₄P and molecular weight 444.08 g/mol [2]. Its solid-state form is an off-white to beige solid with a melting point of 87–94°C . This amphiphilic structure imparts potent surface activity, enabling reduction of aqueous surface tension below 20 mN/m [3]. The compound serves as a critical surfactant and surface-modification agent in high-performance coatings, specialty wetting applications, and as a precursor or analytical standard in environmental PFAS research [4].

Perfluorooctyl Phosphate: Unique Among Fluoroalkyl Phosphates


Fluoroalkyl phosphates are not a monolithic class; their physicochemical and functional properties are exquisitely sensitive to perfluoroalkyl chain length, the presence or absence of an ethyl spacer, and the phosphate ester's degree of substitution (mono- vs. di-ester). Perfluorooctyl phosphate (6:2 monoPAP) occupies a distinct niche defined by its intermediate C6 fluorinated chain, which confers a specific balance of surface activity, adsorption dynamics, and environmental behavior relative to its shorter-chain (e.g., C4) and longer-chain (e.g., 8:2 monoPAP) analogs [1]. Substituting 6:2 monoPAP with a non-fluorinated surfactant or even a structurally similar fluoroalkyl phosphate without rigorous comparative validation will likely result in altered critical micelle concentration (CMC), different dynamic surface tension reduction rates, or distinct environmental fate profiles, thereby compromising the intended performance in demanding applications such as precision coating, high-efficiency emulsification, or trace-level analytical standardization [2].

Perfluorooctyl Phosphate: Comparative Evidence for Selection


Surface Tension & CMC Profile vs. Perfluoroalkyl Surfactants

In a comparative study of three distinct perfluoroalkyl surfactant classes, a perfluoroalkyl phosphate (Le-107) demonstrated an equilibrium surface tension reduction capability to below 20 mN/m, comparable to a perfluoroalkyl quaternary ammonium iodide (Le-134) and a perfluoroalkyl polyether (Le-180) [1]. The critical micelle concentration (CMC) for Le-107 was determined to be 150 × 10⁻⁶ (mol/L), which is higher than that of Le-180 (15 × 10⁻⁶) and Le-134 (40 × 10⁻⁶), indicating a distinct micellization behavior [1]. Furthermore, the saturation adsorption amount (Γmax) for Le-107 was the lowest among the three surfactants [1].

Fluorosurfactant Surface Tension Critical Micelle Concentration

Emulsification Performance: C8 vs. C6 Phosphate Surfactants

A study on fluorocarbon emulsions for intravenous oxygen carriers directly compared the emulsifying properties of glucose-modified perfluoroalkyl ethyl phosphates with different fluorinated chain lengths. The perfluorooctyl (C8) derivatives were found to be more effective emulsifiers than their perfluorohexyl (C6) counterparts [1]. Specifically, fluorinated surfactants produced smaller emulsion particles both initially and after one month of storage at 40°C compared to emulsions stabilized with egg yolk phospholipids (EYP) alone [1].

Fluorocarbon Emulsion Particle Size Emulsion Stability

Hydrolytic Stability & Ethylene Spacer Effect

A foundational study on the synthesis and properties of fluorine-containing phosphates and phosphonates provides class-level evidence regarding the impact of structural features on hydrolytic stability. The presence of aryloxy groups (R1C6H4O) was shown to promote hydrolytic instability, and phosphates were found to be more susceptible to hydrolysis than their corresponding phosphonates [1]. Furthermore, an increase in the number of such groups resulted in lower hydrolytic stability [1]. This suggests that the simple alkyl spacer present in perfluorooctyl phosphate, devoid of such labile aryloxy linkages, contributes to a more robust, hydrolytically stable structure relative to aryl-modified analogs.

Hydrolytic Stability Phosphate Ester Fluorosurfactant Durability

Thermal Stability by TGA

While not a direct comparison with perfluorooctyl phosphate itself, a study on novel, environmentally friendlier monofluoroalkyl phosphate surfactants (disodium salts of H(CF₂)₆CH₂OPO(ONa)₂ and H(CF₂)₆CH₂OCH₂CH₂OPO(ONa)₂) reported high thermal stability based on Thermogravimetric Analysis (TGA) [1]. This class-level evidence supports the inherent thermal robustness of the fluoroalkyl phosphate backbone, a characteristic relevant to high-temperature industrial processes. The study also benchmarked the surface tension reduction of these novel phosphates against ammonium perfluorooctanoate, a conventional fluorocarbon surfactant, with the novel compounds reducing surface tension to 23.73 mN/m (at 78.3 mmol/L) and 21.38 mN/m (at 20.93 mmol/L), respectively [1].

Thermal Stability Fluorosurfactant TGA

Perfluorooctyl Phosphate: Strategic Application Scenarios


High-Performance Fluorocarbon Emulsions

For formulations requiring concentrated, stable fluorocarbon emulsions—such as in experimental oxygen carriers or specialized drug delivery vehicles—the selection of a perfluorooctyl-based phosphate surfactant over a perfluorohexyl analog is supported by direct comparative emulsification data. The evidence shows perfluorooctyl derivatives produce smaller initial particle sizes and greater stability after accelerated aging (one month at 40°C) compared to perfluorohexyl counterparts [1]. This directly translates to improved emulsion quality, longer shelf-life, and potentially enhanced in vivo performance, making perfluorooctyl phosphate the preferred candidate for demanding biomedical emulsion applications.

Precision Coating & Controlled Wetting

In industrial coating processes, the rate at which a surfactant reduces dynamic surface tension is often as critical as the final equilibrium value. Comparative data on perfluoroalkyl surfactants indicates that a phosphate-based surfactant (Le-107) exhibits a slower dynamic surface tension reduction compared to a quaternary ammonium iodide (Le-134) or a polyether (Le-180) [2]. This distinct adsorption kinetic profile is crucial for applications where a more gradual wetting process is desired to prevent coating defects or to control penetration. Procurement for such precision coating applications should be guided by this specific dynamic behavior, which differentiates perfluorooctyl phosphate from other high-speed wetting agents.

Environmental Fate & PFAS Analytical Standards

In environmental monitoring and toxicological research, perfluorooctyl phosphate (6:2 monoPAP) serves as a critical analytical standard and a subject of biotransformation studies. Its detection in drinking water at 13.0 ng/L, alongside other PAPs with different chain lengths (e.g., 8:2 monoPAP at 3.6 ng/L), highlights the necessity of chain-length-specific reference materials for accurate quantification [3]. Researchers studying the biotransformation of PAPs to perfluoroalkyl carboxylic acids (PFCAs) rely on the distinct metabolic fate of 6:2 monoPAP [4]. Substituting a generic or incorrect chain-length analog would invalidate analytical results and confound exposure pathway assessments, underscoring the non-interchangeable nature of these compounds for regulatory and scientific investigations.

Durable Surfactant for Harsh Environments

While direct quantitative data on perfluorooctyl phosphate's thermal degradation is limited, class-level inference from studies on structurally related fluoroalkyl phosphates indicates high thermal stability as measured by TGA [5]. Furthermore, evidence suggests that the absence of hydrolytically labile aryloxy groups in its simple alkyl spacer contributes to a more robust molecular architecture [6]. For industrial processes involving elevated temperatures or hydrolytically challenging conditions, the selection of a fluoroalkyl phosphate with this implied durability profile is a strategic procurement decision. This scenario is particularly relevant for use as a surfactant in specialty coatings, polymerization aids, or metal treatment baths where longevity and resistance to degradation are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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